2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide
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Overview
Description
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is a compound that features an adamantane moiety, which is known for its unique structural properties and stability. Adamantane derivatives have been extensively studied due to their applications in medicinal chemistry, materials science, and nanotechnology . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF) . Another approach involves the formation of adamantyl carbocations, which can be trapped with various nucleophiles to form the desired product .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane oxides, while reduction can produce adamantane alcohols .
Scientific Research Applications
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-adamantylcarbonyl)-N-allylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability . The compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug used to treat influenza A.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
2-(1-Adamantylcarbonyl)-N-allylhydrazinecarbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylhydrazinecarbothioamide moiety differentiates it from other adamantane derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-16-14(20)18-17-13(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFQLZOQUOWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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